N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
Description
N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a structurally complex molecule featuring a benzoxazole core linked to a phenyl group, which is further connected to a piperidine-4-carboxamide scaffold substituted with a tosyl (p-toluenesulfonyl) moiety. The benzoxazole ring is a heterocyclic aromatic system known for its electron-withdrawing properties and pharmacological relevance, often contributing to enhanced metabolic stability and binding affinity in drug design . The tosyl group on the piperidine nitrogen may influence solubility, bioavailability, and target interactions due to its sulfonyl functionality.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-9-11-22(12-10-18)34(31,32)29-15-13-19(14-16-29)25(30)27-21-6-4-5-20(17-21)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBWVRRTFQVZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a benzoxazole derivative, which has been found to have a wide range of biological activitiesBenzoxazole derivatives have been reported to inhibit g-protein-coupled receptor kinases (grk-2 and -5), which are emerging therapeutic targets for the treatment of cardiovascular disease.
Mode of Action
For instance, some benzoxazole derivatives have been found to inhibit the activity of GRK-2 and -5. This inhibition could potentially lead to changes in cellular signaling pathways, affecting the function of cells.
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a tosyl group, and a benzo[d]oxazole moiety. The structural formula can be represented as follows:
Research indicates that this compound exhibits anti-cancer properties by inhibiting specific pathways involved in tumor growth. Notably, it has been shown to inhibit the expression of AIMP2-DX2, which is associated with enhanced tumor proliferation and survival .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines. For instance, it was noted that at concentrations above 10 µM, there was a marked decrease in cell proliferation in breast and prostate cancer models.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
- Comparative Studies : In comparison to other known anticancer agents, this compound showed a higher selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index.
Future Directions
The ongoing research aims to explore:
- Synergistic Effects : Investigating the combination of this compound with existing chemotherapeutics to enhance efficacy.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic outcomes.
- Mechanistic Elucidation : Further elucidating the molecular pathways affected by this compound will help in understanding its full potential and limitations.
Comparison with Similar Compounds
Key Observations :
- The tosyl group in the target compound distinguishes it from the thioacetamide (12c, 13c) or benzimidazolone (Compound 4) moieties in analogs. This sulfonyl group may enhance metabolic stability compared to thioether linkages .
- Substituents on the benzoxazole ring (e.g., 5-methyl or 5-chloro in ) modulate electronic properties and cytotoxicity, suggesting that the unsubstituted benzoxazole in the target compound might exhibit different activity profiles .
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability: Compounds 12d and 12l () were evaluated for oral bioavailability using radar charts, with lipophilicity and hydrogen-bonding capacity as critical predictors .
- Thermal Stability : Melting points of benzoxazole analogs (, Table 10) range from 180–220°C, influenced by crystalline packing and substituent bulk. The target compound’s melting point is likely comparable due to its rigid benzoxazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
